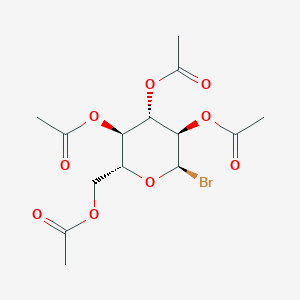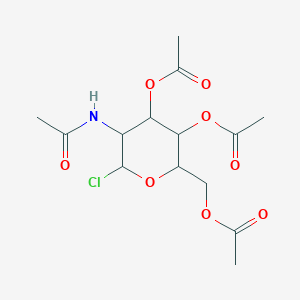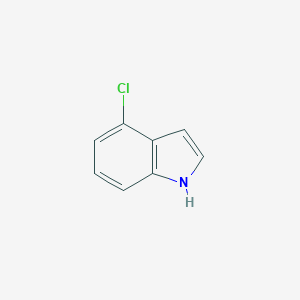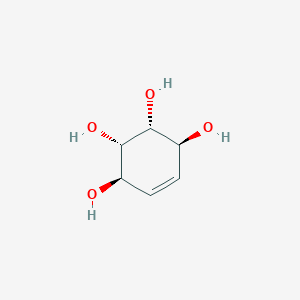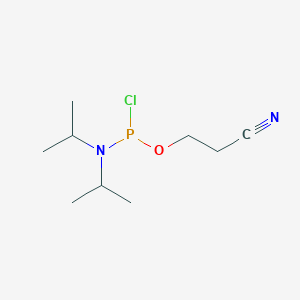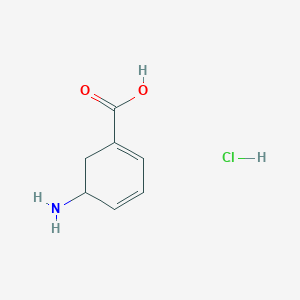
3-Amino-2,3-dihydrobenzoic acid hydrochloride
Overview
Description
Mechanism of Action
Gabaculine hydrochloride, also known as 3-Amino-2,3-dihydrobenzoic acid hydrochloride, Gabaculine HCl, or D,L-Gabaculine, Hydrochloride, is a naturally occurring neurotoxin . This article will explore its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Target of Action
Gabaculine primarily targets Ornithine aminotransferase, mitochondrial in humans and Glutamate-1-semialdehyde 2,1-aminomutase in Synechococcus sp . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
Gabaculine is an irreversible inhibitor of GABA transaminase (GABA-T), D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase . It has a structure similar to GABA and a dihydrobenzene ring, which allows it to replace GABA during the first steps of transamination . This includes transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . Following this, a proton from the dihydrobenzene ring is abstracted by an enzymatic base, causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring makes this reaction irreversible .
Biochemical Pathways
Gabaculine affects the GABAergic pathway by inhibiting GABA transaminase, leading to an increase in GABA levels in the brain . It also irreversibly inhibits ornithine aminotransferase, which may indicate that proline catabolism provides ornithine for polyamine synthesis .
Result of Action
Gabaculine increases latency to convulsion in certain seizure models and inhibits increases in glutamic acid decarboxylase (GAD) activity and GABA-T activity in mice . It elevates concentrations of GABA in mouse brain by over 500% and knocks out GABA-T activity to below detection limits .
Action Environment
It’s worth noting that gabaculine was found to be extremely potent and toxic at anticonvulsant doses, with an ed50 of 35 mg/kg and ld50 of 86 mg/kg . This suggests that dosage and individual physiological factors may significantly impact its efficacy and safety.
Biochemical Analysis
Biochemical Properties
Gabaculine hydrochloride has a comparable structure to GABA and a dihydrobenzene ring . This comparable GABA structure allows it to take the place of GABA during the first steps of transamination, including transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . It irreversibly inhibits D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase .
Cellular Effects
Gabaculine hydrochloride increases GABA levels in the brain and has an effect on convulsivity in mice . It acts as an irreversible and potent inhibitor of GABA transaminase, the enzyme that converts GABA in the brain into succinate semialdehyde that can enter the citric acid cycle .
Molecular Mechanism
The molecular mechanism of Gabaculine hydrochloride involves a proton from the dihydrobenzene ring being abstracted by an enzymatic base, thus causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring is what causes this reaction to be irreversible, thus causing the complex not to react further .
Temporal Effects in Laboratory Settings
In laboratory settings, Gabaculine hydrochloride has been shown to increase GABA levels in the brain of mice in a time-dependent manner
Dosage Effects in Animal Models
In animal models, Gabaculine hydrochloride has been shown to provide a clear anticonvulsant effect against seizures induced by high doses of chemoconvulsants or electroshock . At anticonvulsant doses, Gabaculine hydrochloride is extremely potent and toxic when compared to other GABA transaminase inhibitors, with an ED 50 of 35 mg/kg and LD 50 of 86 mg/kg .
Metabolic Pathways
Gabaculine hydrochloride is involved in the GABA metabolic pathway, where it acts as a potent and irreversible GABA transaminase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-2640 involves the reaction of 2-quinolinylmethanol with 3-aminophenol to form 2-quinolinylmethoxy-3-aminophenol . This intermediate is then reacted with benzoic acid to yield SR-2640 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of SR-2640 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SR-2640 undergoes various chemical reactions, including:
Oxidation: SR-2640 can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: SR-2640 can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
SR-2640 has significant applications in scientific research, including:
Comparison with Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, it is used to manage asthma by inhibiting leukotriene receptors.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness of SR-2640: SR-2640 is unique due to its high selectivity for the CysLT1 receptor and its potent inhibitory effects on leukotriene-induced responses . Unlike other leukotriene receptor antagonists, SR-2640 has been extensively studied for its effects on polymorphonuclear neutrophils and its potential therapeutic applications in inflammatory bowel disease .
Properties
IUPAC Name |
5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFLUDUSNCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974965 | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59556-17-1 | |
| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gabaculine, hydrochloride, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn about the synthesis of Gabaculine hydrochloride from the provided abstracts?
A1: Both provided research abstracts focus on the "Regioselective synthesis of (±)-gabaculine hydrochloride" [, ]. While specific details of the synthesis process are not provided in the abstracts, the term "regioselective" suggests that the researchers developed a method to specifically control the formation of the desired isomer of Gabaculine hydrochloride. This implies the existence of other possible isomers and highlights the importance of controlled synthesis for obtaining the specific compound with potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


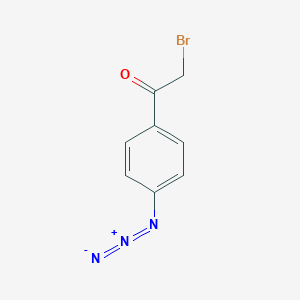
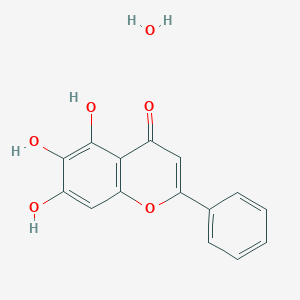
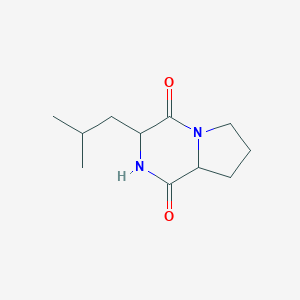

![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)

